4H-吡喃-4-酮

概述

描述

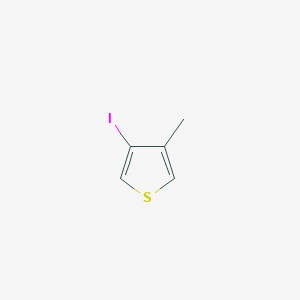

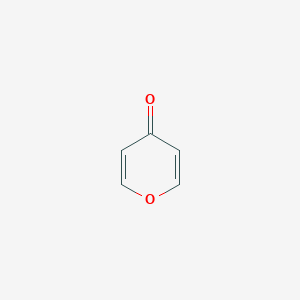

4H-Pyran-4-one, also known as 4-hydroxy-2-cyclopenten-1-one, is a cyclic ketone molecule with a molecular formula of C5H6O2. It is a highly versatile molecule that has been studied for its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmaceuticals.

科学研究应用

Podands合成

4H-吡喃-4-酮用于合成新的3,5-二取代的4H-吡喃-4-酮podands衍生物 . 这些podands通过2,6-二甲基-4H-吡喃-4-酮-3,5-二羧酸二甲酯或二乙酯与一些乙二醇、乙二醇醚的酯交换反应制备,或通过一些酚或乙二醇醚与3,5-双(溴甲基)-2,6-二苯基-4H-吡喃-4-酮的亲核取代反应制备 .

DNA结合研究

已发现4H-吡喃衍生物比主要沟或嵌入剂更倾向于作为次要沟结合剂 . 这使它们成为具有高结合常数的有趣的DNA结合剂 .

氨基脲敏感胺氧化酶 (SSAO) 抑制剂

4H-吡喃-4-酮在医药上应用于氨基脲敏感胺氧化酶 (SSAO) 抑制剂 . SSAO是一种催化伯胺氧化脱氨生成醛、氨和过氧化氢的酶。

NMDA受体调节

4H-吡喃-4-酮也用于调节NMDA受体 . NMDA受体是一种离子型谷氨酸受体,在突触可塑性和记忆功能中起关键作用。

有机合成中的中间体

四氢-4H-吡喃-4-酮是有机合成中至关重要的中间体,可以用于构建复杂分子 .

组胺-3受体拮抗剂的开发

在药物化学中,四氢-4H-吡喃-4-酮在开发治疗认知障碍的有效组胺-3受体拮抗剂中起着至关重要的作用 .

抗菌和杀虫特性

四氢-4H-吡喃-4-酮具有潜在的生物活性,包括抗菌和杀虫特性 .

各种氧杂环的构建模块

作用机制

Target of Action

4H-Pyran-4-one, also known as γ-Pyrone , is a six-membered oxygen-containing heterocyclic compound . It is a key intermediate in organic synthesis and plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders . It is also used in the synthesis of various compounds using an atom-economic approach .

Mode of Action

It is known that it interacts with its targets, such as the histamine-3 receptor, to exert its effects . It is also involved in various synthetic strategies for the creation of complex molecules .

Biochemical Pathways

4H-Pyran-4-one is involved in several biochemical pathways due to its broad spectrum of biological and pharmaceutical properties . It is a crucial intermediate in organic synthesis, enabling the creation of complex molecules . It is also involved in the synthesis of pyran derivatives, which have significant biological properties .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 4H-Pyran-4-one’s action depend on the specific targets and pathways it interacts with. For instance, when used as an intermediate in the synthesis of histamine-3 receptor antagonists, it can help treat cognitive disorders . Furthermore, it has been reported to have various biological activities, including anti-hepatotoxic, antitumor, anti-inflammatory, antioxidant, and more .

Action Environment

The action, efficacy, and stability of 4H-Pyran-4-one can be influenced by various environmental factors. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemical substances .

安全和危害

未来方向

生化分析

Biochemical Properties

4H-Pyran-4-one is known for its unique reactivity and polarity, which makes it a valuable building block in the construction of various oxacycles . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions

Molecular Mechanism

The molecular mechanism of action of 4H-Pyran-4-one is not well-defined. Its unique reactivity suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

4H-Pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents

Metabolic Pathways

The metabolic pathways involving 4H-Pyran-4-one are not well-characterized. Given its reactivity, it is plausible that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is soluble in many organic solvents but not water , which may influence its localization or accumulation within cells

属性

IUPAC Name |

pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQUWLDCFXOXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

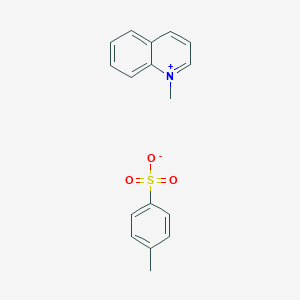

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148352 | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108-97-4 | |

| Record name | 4H-Pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 4H-pyran-4-one is C5H4O2, and its molecular weight is 96.08 g/mol. []

ANone: Researchers commonly use IR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry to characterize 4H-pyran-4-one derivatives and confirm their structures. [, , , , , , , , , ]

ANone: Several methods exist for synthesizing 4H-pyran-4-ones, including:

- Acid-catalyzed cyclization of acetylenic ketones []

- Palladium-catalyzed coupling reactions of 5-bromo-4H-pyran-4-ones with boronic acids []

- Condensation reactions of dibenzyl ketones with acetic acid in the presence of polyphosphoric acid []

- Reaction of dimethylformamide and phosphorous oxychloride with diphenylacetone []

- Transesterification reactions of 4H-pyran-4-one dicarboxylates with glycols or glycol ethers []

- Nucleophilic substitution reactions of 3,5-bis(bromomethyl)-4H-pyran-4-ones with various nucleophiles [, ]

- Thermal cycloaddition of aroylketenes to silyl enol ethers []

- Metalation of 2-methyl-4H-pyran-4-one followed by reaction with electrophiles []

- Microwave-assisted reactions using polyphosphoric acid or diphosphorous pentoxide []

ANone: Yes, 4H-pyran-4-ones can be converted into various heterocyclic compounds, including:

- Isoxazoles and 5-hydroxyisoxazolines via reaction with hydroxylamine []

- Pyridones via reaction with amines [, ]

- Pyrano[3,4-c]pyridines via a multi-step sequence involving enamine formation, acylation, and condensation with cyanoacetamide []

ANone: 2,3-Dihydro-4H-pyran-4-ones can undergo oxidation reactions to yield the corresponding 4H-pyran-4-ones. [] For example, dihydro-γ-pyrone (Ia) can be oxidized, hydrolyzed, and decarboxylated to produce 6-methyl maltol (IV). []

ANone: 4H-pyran-4-one derivatives have demonstrated various biological activities, including:

- Skeletal muscle relaxant activity: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) exhibits muscle relaxant properties, potentially acting as a γ-aminobutyric acid (GABA) mimetic agent. []

- Mosquito larvicidal activity: 3-Hydroxy-2-methyl-4H-pyran-4-one (maltol) isolated from Senecio laetus shows larvicidal potential against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]

- Antifungal activity: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-(DDMP) exhibits antifungal activity against selected wood-degrading fungi. []

- Antimicrobial activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, particularly Mannich bases, display antimicrobial activity against various bacteria and fungi. [, , ]

- Anticonvulsant activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including Mannich bases and kojic acid derivatives, exhibit anticonvulsant activity in animal models. [, , ]

ANone: Yes, several natural products contain the 4H-pyran-4-one core structure. For example:

- Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): Found in toasted oak wood used in barrel making [] and the methanol root extract of Senecio laetus [, ]

- Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): A natural γ-pyrone used as a starting material for synthesizing various biologically active compounds. []

- Long-chain γ-pyrones: Identified in the epicuticular wax of Vanilla species, with 2-(14-tricosenyl)-2,3-dihydro-6-methyl-4H-pyran-4-one being the major constituent. []

ANone: SAR studies have revealed that modifications at various positions of the 4H-pyran-4-one scaffold influence biological activity:

- Position 2: Introduction of substituted piperazine moieties at position 2 through Mannich reactions often enhances antimicrobial [, , ] and anticonvulsant activities [, , ]. Different substituents on the piperazine ring further modulate potency and selectivity. [, , ]

- Position 3: The presence of a hydroxyl group at position 3 is crucial for many biological activities, likely due to its involvement in hydrogen bonding interactions with biological targets. [, , , ]

- Position 6: Modifications at position 6, such as the introduction of a methyl group, can influence the physicochemical properties and potentially affect the interaction with biological targets. [, , ]

ANone: Yes, computational studies, including molecular modeling and docking simulations, have been performed on 4H-pyran-4-one derivatives:

- Docking studies: Used to investigate the binding mode and interactions of 4H-pyran-4-one derivatives with potential biological targets, such as DNA gyrase. []

- Homology modeling: Employed to build a 3D model of the M. tuberculosis DNA gyrase B subunit for docking studies. []

ANone: While the provided research primarily focuses on synthesis and biological evaluation, some studies use strategies to improve the solubility and bioavailability of 4H-pyran-4-one derivatives. For instance, the synthesis of esters of 3-carboxy-proxyl with 4H-pyran-4-one moieties aimed to design advanced organic structures with improved properties. [] Further research is needed to explore specific formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, to enhance the drug-likeness of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)